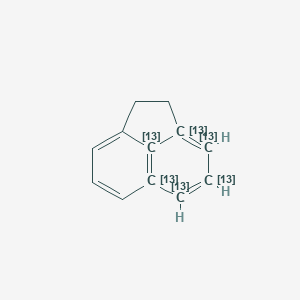

1,2-Dihydro Acenaphthylene-13C6

説明

1,2-Dihydro Acenaphthylene-13C6 is a labeled isotopologue of 1,2-Dihydro Acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of six carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in the field of spectroscopy and tracer studies.

作用機序

Target of Action

1,2-Dihydro Acenaphthylene-13C6, a derivative of acenaphthylene, is primarily used as a building block for π-electron functional materials . It is an important component of many organic semiconductors . .

Mode of Action

It is known to participate in various chemical reactions, such as Birch reduction , but its interaction with biological targets, if any, remains unclear.

Biochemical Pathways

For instance, it can be dioxygenated at the bridge double bond to form 1,2-dihydroxyacenaphthalene, a tautomer of 1-hydroxy-2-ketoacenaphthene .

Pharmacokinetics

Given its chemical structure, it is likely to have low water solubility and may be absorbed through the skin . .

Result of Action

It’s worth noting that acenaphthylene, the parent compound, is listed as a group 3 carcinogen by the international agency for research on cancer .

Action Environment

The action of this compound is likely to be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its solubility and stability may be affected by the solvent used . .

準備方法

Synthetic Routes and Reaction Conditions: 1,2-Dihydro Acenaphthylene-13C6 can be synthesized through the hydrogenation of Acenaphthylene-13C6. The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process ensures the selective reduction of the double bond in the acenaphthylene ring system, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to obtain the desired isotopically labeled product .

化学反応の分析

Types of Reactions: 1,2-Dihydro Acenaphthylene-13C6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of this compound can lead to the formation of fully saturated acenaphthene derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Acenaphthenequinone derivatives.

Reduction: Fully saturated acenaphthene derivatives.

Substitution: Halogenated, nitrated, or alkylated acenaphthylene derivatives.

科学的研究の応用

1,2-Dihydro Acenaphthylene-13C6 is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:

Spectroscopy: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Tracer Studies: Employed in environmental and biological tracer studies to track the movement and transformation of polycyclic aromatic hydrocarbons.

Material Science: Utilized in the synthesis of advanced materials, including organic semiconductors and polymers.

Pharmacology: Investigated for its potential use in drug development and metabolic studies.

類似化合物との比較

Acenaphthylene: A polycyclic aromatic hydrocarbon with a similar structure but without the isotopic labeling.

Acenaphthene: A fully saturated derivative of acenaphthylene.

Acenaphthenequinone: An oxidized derivative of acenaphthene with quinone functionality.

Uniqueness: 1,2-Dihydro Acenaphthylene-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in spectroscopic studies and tracer applications. This isotopic enrichment allows for more precise and accurate measurements in various scientific experiments .

生物活性

1,2-Dihydro Acenaphthylene-13C6 is a labeled derivative of acenaphthylene, a polycyclic aromatic hydrocarbon (PAH) known for its complex interactions within biological systems. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis in various biological studies. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications in environmental and health-related research.

Molecular Formula: C12H8

CAS Number: 189811-57-2

Molecular Weight: 168.24 g/mol

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interactions with cellular components and metabolic pathways.

Biodegradation Studies

Research has demonstrated that this compound can be metabolized by various bacterial cultures capable of degrading aromatic hydrocarbons. The compound undergoes oxidation processes catalyzed by specific enzymes, leading to the formation of metabolites such as acenaphthenol and acenaphthenone. These transformations are crucial for understanding the compound's environmental fate and potential toxicity.

| Metabolite | Formation Process | Biological Significance |

|---|---|---|

| Acenaphthenol | Benzylic oxidation | Intermediate in biodegradation pathways |

| Acenaphthenone | Further oxidation | Potentially toxic; impacts microbial communities |

| Naphthalene-1,8-dicarboxylic acid | Biotransformation by bacteria | Indicator of complex degradation pathways |

Cellular Interactions

The biological activity of this compound extends to its effects on cellular processes:

- Inflammatory Response: Studies indicate that this compound may modulate inflammatory responses in microglial cells, potentially influencing neuroinflammatory conditions.

- Antioxidative Properties: The compound's structure allows it to participate in redox reactions, suggesting a role as an antioxidant in cellular environments.

Microbial Degradation

A study conducted using mixed bacterial cultures revealed that this compound undergoes significant degradation under anaerobic conditions. The research utilized carbon-13 NMR spectroscopy to track the degradation pathways and identify metabolites formed during the process. Results indicated that certain bacterial strains could effectively utilize this compound as a carbon source, highlighting its relevance in bioremediation applications.

Neuroprotective Effects

In vitro studies have shown that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cell lines. The compound's ability to scavenge free radicals suggests potential therapeutic applications in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary findings suggest:

- Absorption: Rapid absorption in biological systems.

- Distribution: Predominantly localized in cytoplasmic regions of cells.

- Metabolism: Primarily via oxidative pathways involving cytochrome P450 enzymes.

- Excretion: Metabolites are likely excreted through urine or bile.

特性

IUPAC Name |

1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1+1,3+1,5+1,9+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRYPZZKDGJXCA-INDGIYAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[13C]2=[13CH][13CH]=[13CH][13C]3=[13C]2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235797 | |

| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189811-57-2 | |

| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189811-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。